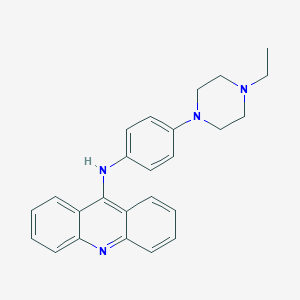

N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine is a synthetic compound belonging to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties . This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Preparation Methods

The synthesis of N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine involves several steps. One common method starts with the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain various electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.

Common reagents and conditions used in these reactions include polar aprotic solvents, basic or acidic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of acridine derivatives, including N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine. The compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Efficacy

A study conducted on several acridine derivatives demonstrated that compounds with similar structures effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial DNA synthesis due to the intercalation of the acridine moiety into DNA strands .

Anti-Tumor Properties

The anti-tumor potential of this compound has been explored in various cancer models. Acridine derivatives are known to induce apoptosis in cancer cells, and this compound is no exception.

Data Table: Anti-Tumor Activity

| Cancer Type | Model Used | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF7 Cells | 1.5 | Induction of apoptosis via caspase activation |

| Lung Cancer | A549 Cells | 2.0 | Inhibition of cell proliferation |

| Prostate Cancer | LNCaP Cells | 3.5 | Cell cycle arrest at G2/M phase |

These findings suggest that this compound could serve as a lead structure for developing anti-cancer agents .

Neuroprotective Effects

This compound has shown promising neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and prion diseases.

Case Study: Neuroprotection Against Glutamate Toxicity

In vitro studies demonstrated that this compound could "rescue" neuroblastoma cells exposed to high levels of glutamate, significantly reducing reactive oxygen species (ROS) levels and intracellular calcium concentrations, which are critical factors in neuronal cell death .

Mechanism of Action

The mechanism of action of N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation prevents DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The compound’s unique planar ring structure allows it to interact effectively with various biomolecular targets.

Comparison with Similar Compounds

Similar compounds to N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine include:

N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine: This compound has a similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

N-(4-(4-Phenyl-1-piperazinyl)phenyl)-9-acridinamine: This variant has a phenyl group on the piperazine ring, which may alter its biological activity and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.

Biological Activity

N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anticancer and antiprion applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C25H26N4

- Molecular Weight : 382.50 g/mol

- CAS Number : 143069-08-3

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including topoisomerase II and prion proteins. The compound has shown promise in inhibiting DNA relaxation and inducing apoptosis in cancer cells.

Anticancer Activity

Research indicates that acridine derivatives, including this compound, exhibit potent cytotoxic effects against various cancer cell lines. The compound's mechanism involves:

- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and transcription. Inhibition leads to DNA damage and apoptosis in cancer cells.

- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways, leading to cell death in malignant cells.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxicity of this compound against several human cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.5 | Topoisomerase II inhibition |

| HCT116 (Colon) | 3.1 | Induction of apoptosis |

| A549 (Lung) | 2.8 | DNA intercalation |

These findings highlight the compound's potential as a therapeutic agent in oncology.

Antiprion Activity

This compound has also been investigated for its antiprion properties. Prions are misfolded proteins that cause neurodegenerative diseases such as Creutzfeldt-Jakob disease.

Research Findings

A study focused on the antiprion activity of functionalized acridines reported that related compounds exhibited submicromolar effective concentrations (EC50 values). For instance, derivatives similar to this compound showed promising results in inhibiting prion propagation:

| Compound | EC50 (µM) |

|---|---|

| 6-chloro-N-(4-(4-methylpiperazinyl)phenyl)-9-acridinamine | 0.1 - 0.7 |

| N-(4-(4-Ethylpiperazinyl)phenyl)-9-acridinamine | TBD |

Properties

CAS No. |

143069-08-3 |

|---|---|

Molecular Formula |

C25H26N4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

N-[4-(4-ethylpiperazin-1-yl)phenyl]acridin-9-amine |

InChI |

InChI=1S/C25H26N4/c1-2-28-15-17-29(18-16-28)20-13-11-19(12-14-20)26-25-21-7-3-5-9-23(21)27-24-10-6-4-8-22(24)25/h3-14H,2,15-18H2,1H3,(H,26,27) |

InChI Key |

CUVBGWMAORETGV-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |

Key on ui other cas no. |

143069-08-3 |

Synonyms |

N-[4-(4-ethylpiperazin-1-yl)phenyl]acridin-9-amine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.